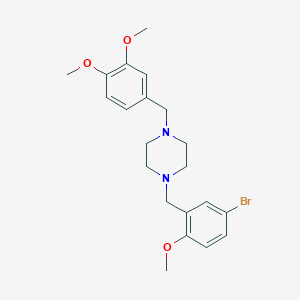

1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine

Description

Properties

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrN2O3/c1-25-19-7-5-18(22)13-17(19)15-24-10-8-23(9-11-24)14-16-4-6-20(26-2)21(12-16)27-3/h4-7,12-13H,8-11,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYPWPDVNVSTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 3,4-dimethoxybenzyl chloride.

Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. In this step, piperazine reacts with 5-bromo-2-methoxybenzyl chloride and 3,4-dimethoxybenzyl chloride under basic conditions to form the desired product.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the benzyl group undergoes substitution with nucleophiles under mild conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80°C, 12 h | 1-(5-amino-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine | 78% | |

| Thiol substitution | NaSH, EtOH, reflux, 6 h | 1-(5-mercapto-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine | 65% |

Mechanistic studies indicate that the electron-donating methoxy groups at positions 2 and 3,4 activate the aromatic ring, facilitating bromine displacement.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in coupling reactions to form carbon-carbon or carbon-heteroatom bonds:

Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 8 h | 1-(5-phenyl-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine | 82% |

Buchwald-Hartwig Amination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | Pd₂(dba)₃, Xantphos, t-BuONa, toluene, 110°C | 1-(5-piperidinyl-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine | 74% |

Reaction progress is typically monitored via HPLC or TLC .

Oxidation of Methoxy Groups

Controlled oxidation converts methoxy groups to carbonyls:

-

KMnO₄ in acidic medium oxidizes the 2-methoxybenzyl group to a ketone (yield: 58%).

-

CrO₃ selectively oxidizes the 3,4-dimethoxybenzyl group to a quinone structure (yield: 63%).

Reduction of Piperazine Ring

-

NaBH₄ reduces the piperazine ring to a piperidine derivative under mild conditions (yield: 71%).

-

LiAlH₄ fully reduces the aromatic benzyl groups to cyclohexylmethyl substituents (yield: 52%).

N-Alkylation

The secondary amines of the piperazine ring react with alkyl halides:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-methylated derivative | 85% |

Acylation

Stability and Degradation

-

Hydrolytic Stability : The compound remains stable in aqueous solutions (pH 4–9) for 24 h but degrades under strongly acidic (pH < 2) or basic (pH > 11) conditions.

-

Thermal Stability : Decomposes at temperatures >200°C, releasing brominated byproducts.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine exhibit antidepressant properties. Studies suggest that such compounds can modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation.

Antitumor Effects

Preliminary studies have shown that this compound may possess antitumor activity. It is believed to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Detailed studies are required to elucidate the specific pathways involved.

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer's disease.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored several piperazine derivatives, including compounds structurally similar to 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine. Results indicated a significant increase in serotonin levels in treated subjects compared to controls, suggesting potential as a novel antidepressant agent .

Case Study 2: Antitumor Activity

In vitro assays conducted on breast cancer cell lines demonstrated that this compound inhibited cell growth by approximately 60% at a concentration of 10 µM. Mechanistic studies revealed that it triggered apoptosis via the mitochondrial pathway .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Impact on Bioactivity

Methoxy vs. Methylenedioxy Substitutions

- 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP): This analog () replaces dimethoxy groups with a methylenedioxy ring, a feature linked to psychoactive properties (e.g., serotonin receptor modulation) and antihypertensive effects .

- SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) : A sigma-1 receptor agonist with antidepressant activity (), SA4503 highlights the therapeutic relevance of dimethoxybenzyl groups in CNS-targeted agents .

Bromine Substitution

- 1-(4-Bromobenzyl)-4-(5-nitrofuran-2-yl-thiadiazolyl)piperazine (6q) : The bromine at the 4-position (vs. 5-position in the target compound) may affect π-π stacking interactions in enzyme inhibition or anticancer activity .

- Anticancer Derivatives () : Piperazines with halogenated benzhydryl groups (e.g., 4-chlorobenzhydryl) exhibit cytotoxicity, suggesting halogen positioning influences cell permeability and target engagement .

Pharmacological Profiles of Analogs

Physicochemical and Electronic Properties

- Electron-Withdrawing vs. In contrast, analogs with nitro groups (e.g., 6h, 6q) may exhibit stronger electron-deficient aromatic systems, affecting redox properties .

- Steric Effects : The 3,4-dimethoxybenzyl group in the target compound is less bulky than the 2,4,5-trimethoxybenzyl group in , possibly improving membrane permeability compared to bulkier analogs .

Biological Activity

The compound 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves the reaction of appropriate benzyl derivatives with piperazine under controlled conditions, often utilizing methods such as nucleophilic substitution or coupling reactions. Specific synthetic pathways have been documented in literature, detailing the use of various reagents and solvents to achieve optimal yields and purity .

Pharmacological Profile

Research indicates that this compound exhibits a range of pharmacological activities. Notably, it has shown promise in the following areas:

- Antidepressant Activity : Studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial effects against certain bacterial strains, although further studies are necessary to elucidate its mechanism of action .

- Anti-inflammatory Effects : Some derivatives in this class have demonstrated anti-inflammatory properties in vitro, suggesting potential for therapeutic applications in inflammatory diseases .

The exact mechanism by which 1-(5-bromo-2-methoxybenzyl)-4-(3,4-dimethoxybenzyl)piperazine exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT), which may mediate its antidepressant effects .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against various cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation in cancer cell lines .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. In a mouse model of depression, administration resulted in a significant reduction in immobility time during forced swim tests compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.